3-[(3-methyl-2-pyridinyl)amino]-2-benzofuran-1(3H)-one
Description
Properties
IUPAC Name |
3-[(3-methylpyridin-2-yl)amino]-3H-2-benzofuran-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c1-9-5-4-8-15-12(9)16-13-10-6-2-3-7-11(10)14(17)18-13/h2-8,13H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRGYUBXMOFMPQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC2C3=CC=CC=C3C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chemical Identity and Structural Features
The compound’s IUPAC name, 3-[(3-methylpyridin-2-yl)amino]-1,3-dihydro-2-benzofuran-1-one , reflects its bicyclic lactone framework (benzofuranone) and the 3-methylpyridinylamino substituent. Key characteristics include:
Synthetic Strategies for Benzofuranone Derivatives
Benzofuranone Core Formation
The benzofuranone scaffold is typically synthesized via cyclization or Diels-Alder reactions. A regioselective method reported by Zhang and Beaudry (2021) employs 3-hydroxy-2-pyrones and nitroalkenes in a Lewis acid-catalyzed cascade:
Diels-Alder Reaction :
Cyclization :
This method allows programmable substitution at the 4-, 5-, 6-, and 7-positions of the benzofuranone. For the target compound, a 3-substituted benzofuranone is required, necessitating modified precursors.
Introduction of the Pyridinylamino Group
The 3-methylpyridinylamino moiety is introduced via transition metal-catalyzed coupling or nucleophilic aromatic substitution :
Buchwald-Hartwig Amination
A plausible route involves coupling a 3-bromo-benzofuranone with 3-methyl-2-aminopyridine :
Halogenation :
Amination :
Detailed Preparation Methods
Method 1: Diels-Alder Approach with Subsequent Functionalization
Step 1: Synthesis of 3-Hydroxybenzofuran-1(3H)-one
- Reactants : 3-Hydroxy-2-pyrone (2.0 equiv), methyl 3-nitrobut-3-enoate (1.0 equiv).
- Conditions : AlCl₃ (10 mol%), TFA (10 mol%), DCB, 120°C, 16 h.
- Yield : 58%.
Step 2: Bromination at C3
- Reactants : 3-Hydroxybenzofuran-1(3H)-one, NBS (1.2 equiv).
- Conditions : CCl₄, reflux, 4 h.
- Yield : 70%.
Step 3: Buchwald-Hartwig Coupling
Optimization and Challenges
- Regioselectivity : The Diels-Alder method ensures control over substitution patterns but requires precise stoichiometry.
- Coupling Efficiency : Buchwald-Hartwig amination is hindered by the electron-deficient pyridine ring, necessitating high catalyst loadings.
- Purification : Chromatographic separation is critical due to byproducts from incomplete cyclization.
Chemical Reactions Analysis
3-[(3-methyl-2-pyridinyl)amino]-2-benzofuran-1(3H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions vary depending on the desired product. Major products formed from these reactions include derivatives with modified functional groups, which can be further utilized in various applications .
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic properties, particularly in the treatment of diseases where benzofuran derivatives have demonstrated efficacy. Preliminary studies suggest that it may have antimicrobial properties, showing activity against various bacteria and fungi .
Case Study Example :
In a study evaluating the antimicrobial activity of benzofuran derivatives, compounds similar to 3-[(3-methyl-2-pyridinyl)amino]-2-benzofuran-1(3H)-one exhibited significant inhibition zones against pathogens such as Staphylococcus aureus and Candida albicans with minimum inhibitory concentrations (MIC) ranging from 50 to 200 μg/mL .
Organic Synthesis
As an intermediate compound, this compound is valuable in the synthesis of more complex organic molecules. Its unique structure allows for the formation of derivatives that can be tailored for specific chemical properties or biological activities .
Material Science
The compound is also being explored for its potential use in developing new materials. Its chemical structure can impart unique properties to polymers and other materials, making it a candidate for applications in coatings, adhesives, and other industrial products .
Mechanism of Action
The mechanism of action of 3-[(3-methyl-2-pyridinyl)amino]-2-benzofuran-1(3H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
3-[(3-methyl-2-pyridinyl)amino]-2-benzofuran-1(3H)-one can be compared with other benzofuran derivatives and pyridine-containing compounds. Similar compounds include:
2-Amino-3-methylpyridine: Known for its use in the synthesis of pharmaceuticals and agrochemicals.
4-Hydroxy-2-quinolones: These compounds have significant pharmaceutical and biological activities.
The uniqueness of this compound lies in its combined benzofuran and pyridine structure, which imparts distinct chemical and biological properties .
Biological Activity
3-[(3-methyl-2-pyridinyl)amino]-2-benzofuran-1(3H)-one, with the CAS number 860787-29-7, is a compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on recent studies and findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a benzofuran core substituted with a pyridine ring, which contributes to its unique biological properties.
| Property | Value |
|---|---|
| IUPAC Name | 3-[(3-methylpyridin-2-yl)amino]-3H-2-benzofuran-1-one |
| Molecular Formula | C14H12N2O2 |
| InChI Key | HRGYUBXMOFMPQO-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(N=CC=C1)NC2C3=CC=CC=C3C(=O)O2 |
Synthesis
The synthesis of this compound typically involves the reaction of 3-methyl-2-pyridinylamine with 2-benzofuran-1(3H)-one under specific conditions. This multi-step process often includes oxidation and reduction reactions, which can modify the functional groups to enhance biological activity.
Anticancer Properties
Research indicates that benzofuran derivatives, including this compound, exhibit significant anticancer activity. A review highlighted that modifications in the benzofuran structure can lead to improved antiproliferative effects against various cancer cell lines. For instance, certain derivatives showed increased potency by introducing methyl or methoxy groups at specific positions on the benzofuran ring .
Case Study:
In a study assessing the antiproliferative activity of various derivatives, compounds with a methyl group at the C–3 position demonstrated 2–4 times greater potency than their unsubstituted counterparts. This suggests that structural modifications can significantly influence biological efficacy .
Antibacterial and Antifungal Activity
The compound has also been evaluated for its antibacterial and antifungal properties. Research indicates that benzofuran derivatives can inhibit the growth of harmful bacteria and fungi. The mechanisms often involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Table: Antibacterial Activity of Related Compounds
| Compound Name | MIC (mg/mL) | Active Against |
|---|---|---|
| 7-Hydroxy-6-methoxybenzofuran | 0.025 | Staphylococcus aureus |
| 4-Hydroxybenzofuran | 0.0039 | Escherichia coli |
| 3-Methylbenzofuran | 0.010 | Candida albicans |
The precise mechanism through which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific enzymes or receptors within cells, leading to altered cellular functions. For example, some studies suggest that it may inhibit certain kinases involved in cancer cell proliferation .
Q & A
Basic Question: What are the common synthetic routes for preparing 3-[(3-methyl-2-pyridinyl)amino]-2-benzofuran-1(3H)-one?
Answer:
The synthesis typically involves multi-step protocols:
- Step 1 : Preparation of the benzofuran-1(3H)-one core via acid/base-catalyzed cyclization or transition-metal-mediated reactions (e.g., Pd-catalyzed C–H activation) .
- Step 2 : Functionalization of the pyridine moiety. For example, coupling 3-methyl-2-aminopyridine with the benzofuranone core using nucleophilic substitution or Buchwald-Hartwig amination .
- Step 3 : Purification via column chromatography or recrystallization, validated by HPLC or NMR (e.g., distinguishing endo/exo isomers via splitting patterns in H NMR) .
Basic Question: What spectroscopic and crystallographic methods are critical for characterizing this compound?
Answer:
- NMR : H and C NMR to confirm regiochemistry and substituent orientation (e.g., pyridinylamino group integration) .
- X-ray Crystallography : Resolve absolute configuration and intermolecular interactions (e.g., hydrogen bonding between the pyridine N and carbonyl O). SHELX software is widely used for refinement, with validation metrics like R factor (<0.06) and wR factor (<0.18) .
- LC-MS : Confirm molecular weight and purity (>95% by area under the curve) .
Advanced Question: How to resolve contradictions in crystallographic data between independent studies?
Answer:
- Validation Metrics : Compare R factors, displacement parameters, and hydrogen-bonding networks. For example, discrepancies in dihedral angles (e.g., benzofuran vs. pyridine ring planarity) may arise from solvent effects or refinement algorithms .
- Software Cross-Check : Reprocess raw data using multiple programs (e.g., SHELXL vs. OLEX2) to identify systematic errors .
- Database Cross-Referencing : Validate against deposited CIF files in the Cambridge Structural Database (CCDC) .
Advanced Question: How to design assays for evaluating the compound’s bioactivity (e.g., anti-cytokine or antimicrobial effects)?
Answer:
- Target Selection : Prioritize pathways linked to benzofuranone derivatives, such as NF-κB inhibition or cytokine receptor antagonism .
- Assay Types :
- In vitro: Dose-response curves (IC) in cell lines (e.g., THP-1 for IL-6 suppression).
- In silico: Molecular docking to pyridine-binding domains (e.g., using AutoDock Vina).
- Controls : Include structurally analogous compounds (e.g., 3-fluoranthenyl derivatives) to isolate substituent-specific effects .
Advanced Question: How to optimize computational models (e.g., DFT) for predicting physicochemical properties?
Answer:
- Parameterization : Use experimental data (e.g., logP = 5.74, PSA = 26.3 Ų) to calibrate solvent models (e.g., COSMO-RS) .
- Vibrational Analysis : Compare computed IR frequencies with experimental spectra to validate electron-density distributions .
- NLO Applications : Calculate hyperpolarizability (β) using Gaussian09 with CAM-B3LYP/6-311++G(d,p) basis sets for optoelectronic property prediction .
Basic Question: What safety protocols are recommended for handling this compound?
Answer:
- PPE : Nitrile gloves, EN 166-certified goggles, and lab coats to prevent dermal/ocular exposure .
- Engineering Controls : Fume hoods for synthesis/purification steps due to potential respiratory irritancy (no occupational exposure limits reported) .
- Waste Disposal : Neutralize with dilute HCl before incineration to avoid environmental release of aromatic byproducts .
Advanced Question: How to analyze solvent-induced racemization in chiral derivatives of this compound?
Answer:
- Chiral HPLC : Monitor enantiomeric excess (ee) under varying solvent conditions (e.g., polar aprotic vs. protic solvents) .
- Kinetic Studies : Fit racemization rates to Arrhenius equations to identify transition states (e.g., planar intermediates) .
- Circular Dichroism (CD) : Correlate CD spectra with X-ray data to assign absolute configuration pre/post-racemization .
Advanced Question: How to address low yields in multi-step syntheses?
Answer:
- Intermediate Trapping : Use quenching agents (e.g., NHCl) to stabilize reactive intermediates (e.g., enolates).
- Catalyst Screening : Test Pd/Xantphos systems for Buchwald-Hartwig steps to improve C–N coupling efficiency .
- Flow Chemistry : Implement continuous-flow reactors to enhance heat/mass transfer and reduce side reactions .
Basic Question: What databases should researchers consult for structural analogs?
Answer:
- PubChem : Search by substructure (benzofuranone + pyridine) to identify bioactivity data .
- CCDC : Retrieve crystallographic data for SAR studies (e.g., CCDC 1505246 for related benzofuranones) .
- ChEMBL : Access IC/EC values for pharmacological benchmarking .
Advanced Question: How to validate hydrogen-bonding networks in crystal structures?
Answer:
- Topology Analysis : Use Mercury software to classify interactions (e.g., N–H···O vs. C–H···π) and generate graph-set notations (e.g., R(7) motifs) .
- Hirshfeld Surfaces : Map contact distances (d) to quantify intermolecular contributions (e.g., pyridine O···H interactions ≥2.5 Å) .
- Thermal Motion Analysis : Assess ADPs (anisotropic displacement parameters) to distinguish static disorder from dynamic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
